1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-
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Overview
Description
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes an indole core with various functional groups attached, making it a valuable molecule in scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl- typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Amidation and Esterification: These reactions are used to introduce or modify the carboxycarbonyl and amino groups, forming amides and esters.
Scientific Research Applications
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .
Comparison with Similar Compounds
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
The uniqueness of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
849467-98-7 |
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Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
1-ethyl-6-(oxaloamino)indole-5-carboxylic acid |
InChI |
InChI=1S/C13H12N2O5/c1-2-15-4-3-7-5-8(12(17)18)9(6-10(7)15)14-11(16)13(19)20/h3-6H,2H2,1H3,(H,14,16)(H,17,18)(H,19,20) |
InChI Key |
HOPPBFBABBHGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CC(=C(C=C21)NC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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